molecular formula C20H24N4O2 B3313638 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 946381-49-3

1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B3313638
CAS RN: 946381-49-3
M. Wt: 352.4 g/mol
InChI Key: GVUYHHAFDQJOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole (OPP) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OPP is a synthetic compound that has been synthesized through a multi-step process involving the reaction of piperidine, indole, and oxadiazole.

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood, but it is believed to work through various pathways. 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death. 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has also been shown to reduce the growth and proliferation of cancer cells, as well as induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled through purification techniques such as column chromatography. Additionally, 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has shown potential therapeutic applications in various scientific research areas, making it a promising compound for further study.
However, there are also limitations to the use of 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in lab experiments. The mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood, and further research is needed to fully elucidate its effects. Additionally, the toxicity of 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has not been fully studied, and its potential side effects need to be further investigated.

Future Directions

There are several future directions for the study of 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole. Further research is needed to fully understand the mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole and its effects on various cellular pathways. Additionally, the toxicity and potential side effects of 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole need to be further investigated. Furthermore, the potential therapeutic applications of 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole need to be explored in more detail, particularly in the areas of cancer and inflammation. Finally, the development of more efficient synthesis methods for 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole could lead to its wider use in scientific research.

Scientific Research Applications

1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has shown potential therapeutic applications in various scientific research areas. 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, 1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been studied for its potential use as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

1-piperidin-1-yl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-2-8-18-21-22-20(26-18)17-13-15-9-4-5-10-16(15)24(17)14-19(25)23-11-6-3-7-12-23/h4-5,9-10,13H,2-3,6-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUYHHAFDQJOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(piperidin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
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1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 5
1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 6
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1-(2-oxo-2-piperidin-1-ylethyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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